ethyl 4-[[2-(N-methylsulfonylanilino)acetyl]amino]benzoate
Overview
Description
Ethyl 4-[[2-(N-methylsulfonylanilino)acetyl]amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a sulfonylated aniline and an acetylated amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[[2-(N-methylsulfonylanilino)acetyl]amino]benzoate typically involves multiple steps:
Formation of N-methylsulfonylaniline: This can be achieved by reacting aniline with methylsulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The N-methylsulfonylaniline is then acetylated using acetic anhydride to form N-methylsulfonylanilinoacetyl.
Coupling with Ethyl 4-aminobenzoate: The final step involves coupling the N-methylsulfonylanilinoacetyl with ethyl 4-aminobenzoate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic ring in the benzoate moiety can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Nitrobenzoates, halobenzoates, or sulfonylbenzoates.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can be employed in studies investigating the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: The compound may find use in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 4-[[2-(N-methylsulfonylanilino)acetyl]amino]benzoate would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonyl and acetyl groups could play a role in enhancing the compound’s binding affinity and specificity. Molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Ethyl 4-aminobenzoate: A simpler analog without the sulfonyl and acetyl modifications.
N-methylsulfonylaniline: Lacks the benzoate and acetyl groups.
Acetylated aniline derivatives: Similar in structure but may have different substituents on the aromatic ring.
Uniqueness: Ethyl 4-[[2-(N-methylsulfonylanilino)acetyl]amino]benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the acetyl group can influence its binding interactions with biological targets.
Properties
IUPAC Name |
ethyl 4-[[2-(N-methylsulfonylanilino)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-25-18(22)14-9-11-15(12-10-14)19-17(21)13-20(26(2,23)24)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXLEFBZLLWMNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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